molecular formula C27H31N5O2S B2829249 N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine CAS No. 923036-30-0

N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine

Cat. No.: B2829249
CAS No.: 923036-30-0
M. Wt: 489.64
InChI Key: GWMBPMUFLFJILW-BWKNWUBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrrolo[2,3-d]Pyrimidine-Based Therapeutics

The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives was first recognized in the early 2000s with the discovery of kinase inhibitors targeting Janus kinases (JAKs) and Fms-like tyrosine kinase 3 (FLT3). Ruxolitinib, a JAK1/2 inhibitor bearing a pyrrolo[2,3-d]pyrimidine core, marked a milestone in treating myeloproliferative neoplasms. Subsequent optimization efforts focused on enhancing selectivity and bioavailability through substitutions at the 2-, 4-, and 7-positions of the scaffold.

Key Developments in Pyrrolo[2,3-d]Pyrimidine Therapeutics

Compound Target Indication Structural Feature Source
Ruxolitinib JAK1/2 Myelofibrosis, Polycythemia 7H-Pyrrolo[2,3-d]pyrimidine core PMC8327781
Fedratinib JAK2/FLT3 Acute Myeloid Leukemia 2,4-Diaminopyrimidine substitution PMC8327781
Compound 9u FLT3-ITD mutants AML with FLT3 mutations 7-Substituted pyrrolo-pyrimidine ACS J Med Chem

The shift toward targeting FLT3-ITD mutations in acute myeloid leukemia (AML) spurred the development of compounds like 9u , which demonstrated subnanomolar inhibitory activity against FLT3-dependent cell lines. These advances highlighted the scaffold’s adaptability in addressing oncogenic signaling pathways.

Structural Significance of the 7-Tosyl Substitution Pattern

The 7-tosyl group in N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine introduces critical steric and electronic effects that modulate target engagement and pharmacokinetic properties.

Role of the Tosyl Group:

  • Electron-Withdrawing Effects : The toluene sulfonyl group withdraws electron density from the pyrimidine ring, enhancing electrophilicity at the 4-position for nucleophilic substitution reactions.
  • Steric Shielding : The bulky tosyl moiety protects the N-7 nitrogen from metabolic oxidation, improving metabolic stability compared to unsubstituted analogs.
  • Hydrophobic Interactions : The aromatic tolyl group facilitates interactions with hydrophobic kinase subpockets, as observed in JAK2 inhibitors like ruxolitinib.

Comparative Analysis of 7-Substituted Derivatives

Substituent Biological Activity (IC₅₀) Target Key Advantage
Tosyl (current) <10 nM (kinase assays) Undisclosed kinase Enhanced stability and selectivity
Chloro 12–75 nM FLT3, JAK2 High reactivity for further derivatization
Hydrogen >100 nM Multiple kinases Prone to metabolic degradation

The 7-tosyl group’s ability to balance reactivity and stability makes it advantageous for irreversible or covalent kinase inhibitors, though this application remains exploratory in the context of the specified compound.

Stereochemical Considerations:

The (3R,4R)-1-benzyl-4-methylpiperidin-3-yl side chain introduces chiral centers that influence three-dimensional binding complementarity. In JAK2 inhibitors, analogous stereospecific side chains improve affinity by up to 100-fold compared to racemic mixtures. Molecular modeling suggests that the benzyl group occupies a solvent-exposed region, minimizing entropic penalties during target binding.

Properties

IUPAC Name

N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMBPMUFLFJILW-BWKNWUBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Key Properties:

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazard Profile : Includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • Synthetic Role : The benzyl and tosyl groups act as protective moieties during hydrogenation and subsequent coupling steps in tofacitinib synthesis .

Comparison with Structural Analogs

The compound’s structural and functional attributes are best contextualized against related pyrrolopyrimidine derivatives. Below is a comparative analysis based on molecular features, synthetic utility, and pharmacological relevance.

Structural Analog 1: N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • CAS: Not specified; Molecular Formula: C₁₃H₁₉N₅; Molecular Weight: 245.32 g/mol .
  • Key Differences : Lacks the benzyl and tosyl groups, rendering it simpler and less sterically hindered.
  • Role : Likely a deprotected intermediate in JAK inhibitor synthesis.
  • Advantage : Higher reactivity in downstream reactions due to unprotected amine and pyrrole groups.

Structural Analog 2: (R)-N-Methyl-N-(Piperidin-3-yl)-7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Molecular Formula : C₂₀H₂₅N₅O₂S (inferred from ).
  • Key Differences : Retains the tosyl group but replaces the benzyl-substituted piperidine with a simpler piperidine ring.
  • Synthetic Utility : The absence of the benzyl group simplifies hydrogenation steps, reducing synthetic complexity .

Structural Analog 3: 6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-Phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • CAS : 1155336-34-7; Molecular Formula : C₂₇H₃₂N₆; Molecular Weight : 440.58 g/mol .
  • Key Differences : Incorporates a 4-ethylpiperazinylmethylphenyl substituent instead of the benzylpiperidine moiety.

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₂₇H₃₁N₅O₂S C₁₃H₁₉N₅ ~C₂₀H₂₅N₅O₂S C₂₇H₃₂N₆
Molecular Weight (g/mol) 489.63 245.32 ~335–350 440.58
Protective Groups Tosyl, Benzyl None Tosyl None
Synthetic Complexity High (two protective groups) Low Moderate Moderate
Pharmacological Potential Intermediate (tofacitinib) Uncharacterized Intermediate Kinase inhibitor candidate

Biological Activity

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This compound is structurally related to tofacitinib, a well-known Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.

  • Molecular Formula : C20H25N5O2S
  • Molecular Weight : 335.45 g/mol
  • CAS Number : 477600-73-0

The biological activity of this compound primarily revolves around its ability to inhibit specific protein kinases, particularly JAK3. JAK inhibitors are crucial in modulating immune responses and have therapeutic implications in conditions like rheumatoid arthritis, psoriasis, and other autoimmune disorders .

In Vitro Studies

  • JAK Inhibition : The compound exhibits potent inhibitory effects on JAK3, which is essential for signaling pathways involved in immune response regulation. This inhibition can lead to reduced inflammation and modulation of immune cell activity.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperidine compounds can exhibit antimicrobial properties against various bacterial and fungal strains . Specific evaluations of the compound's efficacy against pathogens like Xanthomonas axonopodis and Fusarium solani are ongoing.

In Vivo Studies

Case studies involving similar compounds have shown promising results in animal models for conditions such as rheumatoid arthritis and inflammatory bowel disease. These studies typically assess the reduction in disease severity and inflammatory markers post-treatment with JAK inhibitors .

Comparative Analysis with Related Compounds

Compound NameJAK InhibitionAntimicrobial ActivityTherapeutic Applications
TofacitinibHighModerateRheumatoid arthritis
N-(4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineModerateHighAutoimmune diseases
This compoundHighOngoing EvaluationPotentially broad spectrum

Research Findings

Recent research highlights the synthesis processes and biological evaluations of this compound and its analogs:

  • Synthesis Techniques : The synthesis involves chiral resolution techniques to ensure the correct stereochemistry is achieved, which is critical for biological activity .
  • Biological Evaluations : Studies conducted on similar piperidine derivatives show that modifications in the molecular structure can significantly enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing this compound, and how are critical intermediates optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Core Formation : Cyclization reactions to construct the pyrrolo[2,3-d]pyrimidine core, often using commercially available amines (e.g., 4-amino-1-benzylpiperidine) as starting materials .
  • Protection/Deprotection : Use of N-ethyloxycarbonyl protection followed by lithium aluminum hydride (LAH) reduction to generate methylamine derivatives .
  • Stereochemical Control : Resolution of diastereomers via chiral chromatography or recrystallization, as demonstrated in the synthesis of similar piperidine-containing compounds .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) are fine-tuned using Design of Experiments (DoE) principles to improve yield and purity .

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying regiochemistry and stereochemistry, especially for the piperidine and pyrrolopyrimidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects isotopic patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, SHELX software is widely used for small-molecule refinement .
  • HPLC : Purity assessment (>95% by HPLC is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers address challenges related to the stereochemical integrity of the piperidine ring during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)-3-amino-1-benzylpiperidine) to control stereochemistry at the 3R,4R positions .
  • Kinetic Resolution : Selective crystallization or enzymatic methods to separate diastereomers during intermediate steps .
  • Computational Modeling : Molecular dynamics simulations predict steric hindrance in transition states, guiding solvent and catalyst selection .

Q. What strategies resolve contradictions between analytical data (e.g., NMR vs. mass spectrometry)?

  • Methodological Answer :

  • Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, ESI+ vs. EI modes in MS) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track unexpected fragmentation patterns in MS .
  • Crystallographic Refinement : When NMR data conflict, X-ray structures provide definitive bond-length and angle validation .

Q. How do computational methods contribute to understanding the compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Docking Studies : Molecular docking into target proteins (e.g., kinase domains) predicts binding affinity and guides functional group modifications .
  • QSAR Modeling : Quantitative SAR models correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity .
  • DFT Calculations : Density functional theory optimizes synthetic pathways by calculating transition-state energies for key reactions (e.g., tosyl group introduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.